

# Technical Whitepaper: (1-Methylpiperidin-4-YL)acetaldehyde (CAS 10333-64-9)

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## Compound of Interest

Compound Name: (1-Methylpiperidin-4-YL)acetaldehyde

Cat. No.: B041594

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## Abstract

This document provides a comprehensive technical overview of **(1-Methylpiperidin-4-YL)acetaldehyde**, CAS number 10333-64-9. It is a key intermediate in the synthesis of potent and selective 5-HT1D receptor agonists, which have applications as antipsychotics, and more recently, in the development of 5-HT1F receptor agonists for the treatment of migraine.<sup>[1]</sup> This guide details its chemical and physical properties, outlines a probable synthetic route with a detailed experimental protocol, and discusses its role in medicinal chemistry. While direct biological activity data for this compound is limited, its significance as a building block in pharmaceutical synthesis is well-established.

## Chemical and Physical Properties

**(1-Methylpiperidin-4-YL)acetaldehyde** is a heterocyclic organic compound.<sup>[1]</sup> Quantitative data for this compound is summarized in Table 1.

Table 1: Physicochemical Properties of **(1-Methylpiperidin-4-YL)acetaldehyde**

Property	Value	Source
CAS Number	10333-64-9	PubChem
Molecular Formula	C <sub>8</sub> H <sub>15</sub> NO	PubChem[2]
Molecular Weight	141.21 g/mol	PubChem[2]
IUPAC Name	2-(1-methylpiperidin-4-yl)acetaldehyde	PubChem[2]
Boiling Point	202.179 °C at 760 mmHg (Computed)	MOLBASE
Density	0.927 g/cm <sup>3</sup> (Computed)	MOLBASE
Flash Point	64.192 °C (Computed)	MOLBASE
Refractive Index	1.449 (Computed)	MOLBASE
Vapor Pressure	0.296 mmHg at 25°C (Computed)	MOLBASE
Purity (Typical)	≥95%	AKSci
Hydrogen Bond Acceptor Count	2	PubChem[2]
Rotatable Bond Count	2	PubChem[2]
Topological Polar Surface Area	20.3 Å <sup>2</sup>	PubChem[2]

## Synthesis

A highly probable and widely applicable method for the synthesis of **(1-Methylpiperidin-4-yl)acetaldehyde** is the oxidation of the corresponding primary alcohol, 2-(1-methylpiperidin-4-yl)ethanol. The Swern oxidation is a well-established and mild method for this transformation.

## Synthesis of Precursor: 2-(1-methylpiperidin-4-yl)ethanol

The precursor alcohol can be synthesized via the reduction of a corresponding carboxylic acid ester, such as ethyl 1-methylpiperidine-4-acetate.

#### Experimental Protocol: Reduction of Ethyl 1-methylpiperidine-4-acetate

- **Reaction Setup:** A solution of ethyl 1-methylpiperidine-4-acetate in a suitable anhydrous ether solvent (e.g., diethyl ether or THF) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- **Reduction:** The solution is cooled to 0°C in an ice bath. A reducing agent, such as lithium aluminum hydride ( $\text{LiAlH}_4$ ), is added portion-wise.
- **Reaction Monitoring:** The reaction is stirred at room temperature for several hours. Progress can be monitored by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, the reaction is carefully quenched by the slow, dropwise addition of water, followed by a solution of sodium hydroxide.
- **Isolation:** The resulting precipitate is removed by filtration, and the organic layer is separated. The aqueous layer is extracted with additional ether. The combined organic extracts are dried over an anhydrous salt (e.g.,  $\text{Na}_2\text{SO}_4$  or  $\text{MgSO}_4$ ), filtered, and the solvent is removed under reduced pressure to yield 2-(1-methylpiperidin-4-yl)ethanol.

## Oxidation to (1-Methylpiperidin-4-YL)acetaldehyde

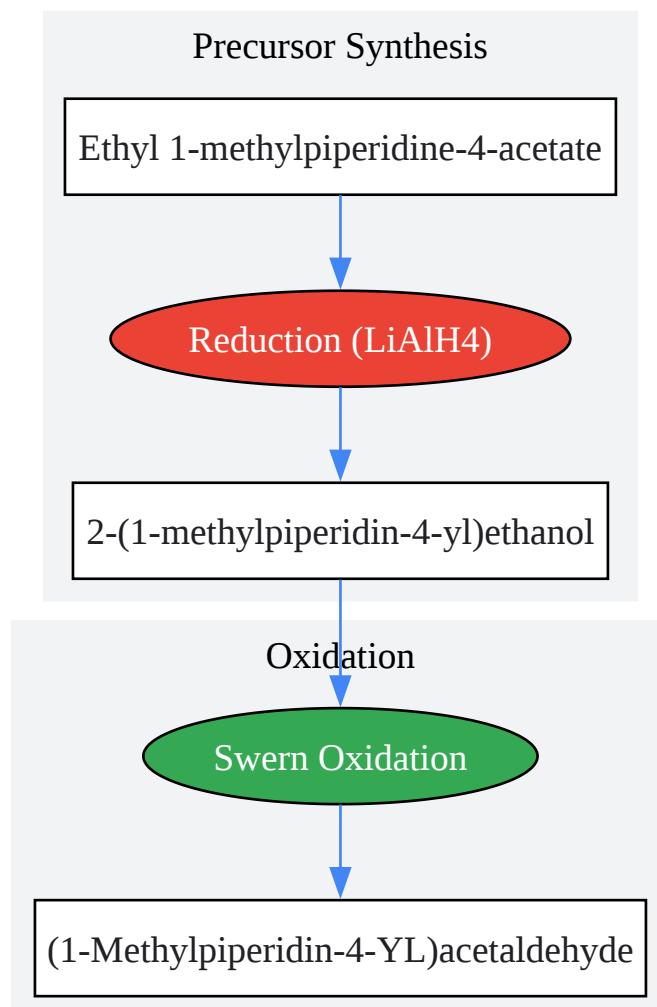
#### Experimental Protocol: Swern Oxidation of 2-(1-methylpiperidin-4-yl)ethanol

This protocol is adapted from standard Swern oxidation procedures.

- **Reagent Preparation:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, a solution of oxalyl chloride (2 equivalents) in anhydrous dichloromethane (DCM) is cooled to -78°C using a dry ice/acetone bath.
- **Activation of DMSO:** Anhydrous dimethyl sulfoxide (DMSO) (3 equivalents) dissolved in anhydrous DCM is added dropwise to the oxalyl chloride solution, maintaining the temperature at -78°C. The mixture is stirred for 15 minutes.

- **Addition of Alcohol:** A solution of 2-(1-methylpiperidin-4-yl)ethanol (1 equivalent) in anhydrous DCM is added dropwise to the reaction mixture. The stirring is continued for 30-60 minutes at -78°C.
- **Addition of Base:** Triethylamine (5 equivalents) is added dropwise to the flask. The reaction mixture is stirred for another 15 minutes at -78°C and then allowed to warm to room temperature.
- **Quenching and Extraction:** Water is added to quench the reaction. The organic layer is separated, and the aqueous layer is extracted with DCM.
- **Purification:** The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford **(1-Methylpiperidin-4-YL)acetaldehyde**.

#### Experimental Workflow Diagram



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Caption: Synthetic pathway to **(1-Methylpiperidin-4-YL)acetaldehyde**.

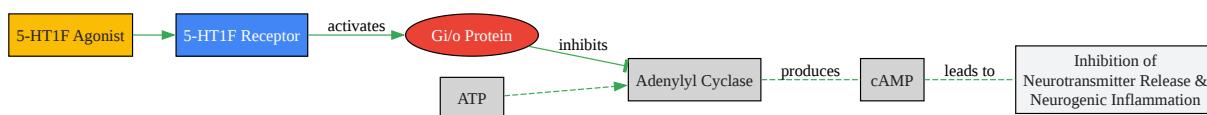
## Role in Drug Development

**(1-Methylpiperidin-4-YL)acetaldehyde** is a crucial building block in the synthesis of selective 5-HT<sub>1F</sub> receptor agonists. These agonists are a class of drugs developed for the acute treatment of migraine. The rationale behind their development is to target the neuronal mechanisms of migraine without causing the vasoconstriction associated with earlier triptan medications, which act on 5-HT<sub>1B/1D</sub> receptors.

## 5-HT<sub>1F</sub> Receptor Signaling Pathway

The 5-HT<sub>1F</sub> receptor is a G-protein coupled receptor (GPCR). Its activation is primarily linked to the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is believed to modulate neurotransmitter release and inhibit neurogenic inflammation in the trigeminal nervous system, which are key processes in the pathophysiology of migraine.

### Signaling Pathway Diagram



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Caption: Simplified 5-HT<sub>1F</sub> receptor signaling pathway.

## Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **(1-Methylpiperidin-4-YL)acetaldehyde** is classified as Acute Toxicity, Oral (Category 4), carrying the signal word "Warning".<sup>[2]</sup> The hazard statement is H302: Harmful if swallowed.<sup>[2]</sup> Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

## Conclusion

**(1-Methylpiperidin-4-YL)acetaldehyde** is a valuable synthetic intermediate with significant applications in the pharmaceutical industry, particularly in the development of novel treatments for migraine. While it is not marketed as a final drug product and its intrinsic biological activity is not extensively documented, its role as a key building block is critical. This guide provides essential technical information to support researchers and drug development professionals in their work with this compound. Further research into more direct and efficient synthetic routes

and a deeper characterization of its reactivity and potential biological interactions would be beneficial.

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## References

- 1. (1-Methyl-piperidin-4-yl)-acetaldehyde | 10333-64-9 [chemicalbook.com]
- 2. (1-Methylpiperidin-4-yl)acetaldehyde | C8H15NO | CID 21666286 - PubChem [pubchem.ncbi.nlm.nih.gov]
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